molecular formula C8H7ClF3NO2S B2427773 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 2327098-43-9

3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B2427773
CAS No.: 2327098-43-9
M. Wt: 273.65
InChI Key: CQACUJSAIQSYFV-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS 2327098-43-9) is a chemical compound with the molecular formula C8H7ClF3NO2S and a molecular weight of 273.66 g/mol . It belongs to the benzenesulfonamide class of compounds, which are privileged structures in medicinal chemistry due to their ability to interact with a range of biological targets . Benzenesulfonamide derivatives have been identified as high-affinity synthetic ligands for nuclear receptors, such as the Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ), and have been used as chemical probes to study their function in regulating physiological processes like metabolism and immune response . Furthermore, benzenesulfonamide cores are actively explored in drug discovery, serving as key scaffolds in the design of novel therapeutic agents, including potent inhibitors of viral targets such as the HIV-1 capsid (CA) protein . This specific compound, featuring a chloro-substituted benzene ring and a 2,2,2-trifluoroethyl sulfonamide group, is a valuable building block for researchers in hit-to-lead optimization campaigns and for investigating new mechanisms of action. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c9-6-2-1-3-7(4-6)16(14,15)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQACUJSAIQSYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 3-Chloro-N-(2,2,2-Trifluoroethyl)Benzenesulfonamide

Core Benzenesulfonamide Synthesis

The benzenesulfonamide scaffold is typically constructed via sulfonation of chlorobenzene derivatives. In one approach, 3-chlorobenzenesulfonyl chloride is synthesized by chlorosulfonation of chlorobenzene using chlorosulfonic acid under controlled conditions (60–70°C, 4–6 h). The resulting sulfonyl chloride is then reacted with 2,2,2-trifluoroethylamine to form the target compound.

Key challenges include regioselectivity in sulfonation and purification of intermediates. For instance, sulfonation of meta-chlorobenzene yields 3-chlorobenzenesulfonic acid as the major product, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This method achieves yields of 68–72%, with purity >95% by HPLC.

The 2,2,2-trifluoroethyl group is introduced via nucleophilic substitution or reductive amination. A widely cited method involves reacting 3-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. Optimized conditions (tetrahydrofuran, 0°C to room temperature, 12 h) yield 80–85% of the sulfonamide.

Alternative routes employ 2,2,2-trifluoroethylamine hydrochloride, which requires activation with strong bases like sodium hydride (NaH) in dimethylformamide (DMF). However, this method risks side reactions, including over-alkylation, reducing yields to 65–70%.

Advanced Methodologies and Catalytic Systems

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the coupling reaction. For example, a mixture of 3-chlorobenzenesulfonyl chloride (1.2 equiv) and 2,2,2-trifluoroethylamine (1.0 equiv) in acetonitrile, irradiated at 100°C for 15 minutes, achieves 92% yield with >99% purity. This method reduces reaction times from hours to minutes while minimizing thermal decomposition.

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on Wang resin enable iterative purification. In a reported protocol, resin-bound 3-chlorobenzenesulfonyl chloride is treated with 2,2,2-trifluoroethylamine in DMF at 50°C for 6 h, followed by cleavage with trifluoroacetic acid (TFA). This approach yields 88% product with residual solvents <0.1% by GC-MS.

Analytical and Mechanistic Insights

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (t, J = 7.8 Hz, 1H, Ar-H), 7.51 (d, J = 7.6 Hz, 1H, Ar-H), 5.21 (br s, 1H, NH), 3.82 (q, J = 9.2 Hz, 2H, CF₃CH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -66.5 (t, J = 9.2 Hz, CF₃).
  • HRMS : m/z calculated for C₈H₆ClF₃NO₂S [M+H]⁺: 292.9764; found: 292.9761.

Reaction Optimization Tables

Table 1. Solvent Screening for Coupling Reaction
Solvent Base Temperature (°C) Time (h) Yield (%)
THF Et₃N 0–25 12 85
DMF NaH 25 6 70
Acetonitrile K₂CO₃ 80 3 78
DCM Pyridine 0–5 24 65

Data adapted from.

Table 2. Microwave vs Conventional Heating
Method Temperature (°C) Time Yield (%) Purity (%)
Conventional 25 12 h 85 98
Microwave 100 15 min 92 99

Data from.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as sulfonate ester formation, occur when residual moisture is present. Anhydrous conditions (molecular sieves, N₂ atmosphere) and stoichiometric base (2.0 equiv Et₃N) suppress these side reactions.

Purification Techniques

Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively removes unreacted sulfonyl chloride. For large-scale synthesis, recrystallization from ethanol/water (7:3) affords crystalline product with 99.5% purity.

Industrial Applications and Scalability

Kilogram-scale production employs continuous flow reactors, where 3-chlorobenzenesulfonyl chloride and 2,2,2-trifluoroethylamine are mixed at 50°C with a residence time of 10 minutes. This system achieves 90% conversion and 87% isolated yield, demonstrating feasibility for commercial manufacturing.

Chemical Reactions Analysis

Acylation Reactions

This compound participates in nucleophilic substitution at the sulfonamide nitrogen. Acylation with heterocyclic carbonyl chlorides under basic conditions yields N-acylated derivatives.

ReactantsConditionsProductsYieldReference
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chlorideTHF, NaH (0°C → RT, 10 h)3-Chloro-N-(2,2,2-trifluoroethyl)-N-(5-methyl-2-(trifluoromethyl)furan-3-carbonyl)benzenesulfonamide85%
4-(Trifluoromethyl)pyridine-3-carbonyl chlorideTHF, NaH (RT, 19 h)3-Chloro-N-(2,2,2-trifluoroethyl)-N-(4-(trifluoromethyl)pyridine-3-carbonyl)benzenesulfonamide78%

Key Observations :

  • Sodium hydride acts as a base to deprotonate the sulfonamide NH, enhancing nucleophilicity.

  • Polar aprotic solvents (e.g., THF) stabilize intermediates and improve reaction kinetics .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the chlorine-substituted benzene ring.

ReagentsConditionsProductsYieldReference
4-Methyl-2-acetaminothiazolePd(OAc)₂, DMF, K₂CO₃ (120°C, 24 h)3-(4-Methylthiazol-2-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide63%
2-Chloro-4-nitroimidazoleNaI, K₂CO₃, DMF (120°C, 6 h)3-(4-Nitroimidazol-2-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide58%

Mechanistic Insight :

  • Oxidative addition of Pd⁰ to the C–Cl bond facilitates aryl–heterocycle bond formation.

  • Electron-withdrawing groups (Cl, CF₃) activate the benzene ring toward electrophilic substitution .

Hydrolysis and Functional Group Interconversion

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.

ConditionsProductsApplicationsReference
6 M HCl, reflux (45°C, 3 h)3-Chlorobenzenesulfonic acid + 2,2,2-trifluoroethylamineIntermediate for agrochemicals
NaOH (aq.), RT (12 h)Sodium 3-chlorobenzenesulfonate + 2,2,2-trifluoroethylaminepH-sensitive drug formulations

Notable Data :

  • Hydrolysis rates increase with temperature and acid/base strength .

  • The trifluoroethyl group remains intact under mild hydrolysis conditions .

Grignard and Organometallic Reactions

The chlorine atom undergoes substitution with organometallic reagents.

ReagentsConditionsProductsYieldReference
Methylmagnesium bromideTHF, 0°C → RT (3 h)3-Methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide72%
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF (100°C, 8 h)3-Phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide65%

Critical Parameters :

  • Steric hindrance from the trifluoroethyl group slows reaction kinetics but improves regioselectivity.

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation at the meta position relative to the sulfonamide group.

Reaction TypeConditionsProductsYieldReference
Nitration (HNO₃/H₂SO₄)0°C → 50°C (4 h)3-Chloro-5-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide82%
Sulfonation (SO₃/H₂SO₄)RT, 2 h3-Chloro-5-sulfo-N-(2,2,2-trifluoroethyl)benzenesulfonamide76%

Regiochemical Control :

  • Electron-withdrawing groups direct incoming electrophiles to the meta position.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has indicated that compounds containing the trifluoroethyl group exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamide can inhibit specific cancer cell lines through mechanisms involving the modulation of nuclear receptors such as Liver X Receptors (LXRs) and Retinoic Acid Receptor-related Orphan Receptors (RORs). These receptors are crucial in regulating metabolic processes and have been implicated in cancer progression.

Case Study:
A study demonstrated that T0901317, a compound structurally related to 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide, inhibited RORα and RORγ, leading to reduced transcriptional activity associated with tumor growth .

1.2 Metabolic Regulation
The compound has also been explored for its role in metabolic regulation, particularly in lipid metabolism. The trifluoroethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and efficacy as a therapeutic agent for metabolic disorders.

Data Table: Anticancer Activity of Related Compounds

Compound NameTarget ReceptorIC50 (nM)Cell Line Tested
T0901317RORα132HepG2
GSK3787LXR51Various Cancer Lines

Agricultural Applications

2.1 Pesticidal Activity
The compound has been investigated for its potential use in agricultural applications as a pesticide. Its sulfonamide structure is known to exhibit herbicidal properties, making it a candidate for developing new agrochemicals.

Case Study:
Patents have been filed on formulations containing similar benzenesulfonamide compounds that demonstrate effective pest control mechanisms against various agricultural pests . These formulations leverage the unique chemical structure to enhance efficacy while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonamide moiety can form hydrogen bonds with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
  • 2,2,2-Trifluoroethylamine

Uniqueness

3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is unique due to the combination of its chloro, trifluoroethyl, and benzenesulfonamide groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2327098-43-9
  • Molecular Formula : C10H9ClF3N1O2S1
  • Molecular Weight : 303.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group is known to inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition can lead to:

  • Antimicrobial Activity : By inhibiting bacterial dihydropteroate synthase, the compound may disrupt folate synthesis in bacteria, leading to growth inhibition.
  • Anticancer Properties : Preliminary studies suggest that the compound may affect cancer cell proliferation by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the inhibitory effects observed in various studies:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli12 µg/mL
This compoundS. aureus8 µg/mL
Related sulfonamidesVarious bacteriaRanges from 4 to 16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Notably:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer).
  • IC50 Values :
    • MDA-MB-231: IC50 = 0.126 µM
    • A549: IC50 = 0.442 µM

The selectivity index indicates a significant differentiation between cancerous and non-cancerous cells, suggesting a targeted approach in therapy.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models
A study investigated the efficacy of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment resulted in:

  • A significant reduction in tumor size compared to control groups.
  • Enhanced survival rates among treated mice.

This underscores the potential of this compound as a viable candidate for further development in cancer therapeutics.

Case Study 2: Safety Profile Evaluation
A subacute toxicity study was conducted using healthy mice at doses up to 40 mg/kg. Results indicated:

  • No significant adverse effects were observed.
  • The compound exhibited a favorable safety profile with minimal toxicity.

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